REACTION_CXSMILES
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C([O:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Br:12])C=C.C(N(CC)[C:16]1[CH:21]=CC=C[CH:17]=1)C>>[CH2:21]([C:10]1[CH:9]=[C:8]([Cl:11])[CH:7]=[C:6]([Br:12])[C:5]=1[OH:4])[CH:16]=[CH2:17]
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Name
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|
Quantity
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4.122 g
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Type
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reactant
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Smiles
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C(C=C)OC1=C(C=C(C=C1)Cl)Br
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)N(C1=CC=CC=C1)CC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between ethyl acetate and 1M aqueous HCl
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Type
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WASH
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Details
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the organic layer washed with an additional portion of 1M aqueous HCl
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified via flash chromatography on silica gel (0 to 20% ethyl acetate in heptanes)
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Name
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Type
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product
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Smiles
|
C(C=C)C1=C(C(=CC(=C1)Cl)Br)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1761 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |